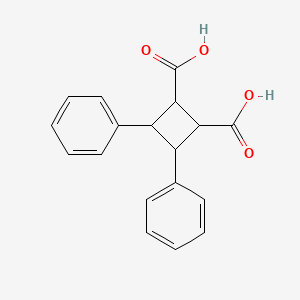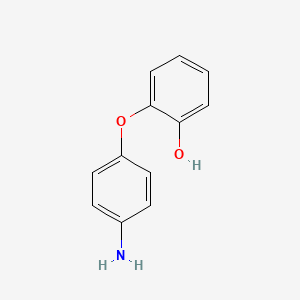![molecular formula C7H8N6OS B14004834 2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide CAS No. 89853-37-2](/img/structure/B14004834.png)
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide is a chemical compound with the molecular formula C7H8N6OS It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide typically involves the reaction of 2-amino-6-chloropurine with thiourea, followed by the addition of chloroacetic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction. The process involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Aplicaciones Científicas De Investigación
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-6-chloropurine
- Thiourea
- Chloroacetic acid
Uniqueness
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its sulfur-containing side chain distinguishes it from other purine derivatives and contributes to its unique chemical and biological properties .
Propiedades
Número CAS |
89853-37-2 |
|---|---|
Fórmula molecular |
C7H8N6OS |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H8N6OS/c8-3(14)1-15-6-4-5(11-2-10-4)12-7(9)13-6/h2H,1H2,(H2,8,14)(H3,9,10,11,12,13) |
Clave InChI |
INOOQWAUTVQBHB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)N)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



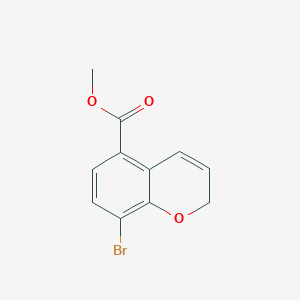

![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)

![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
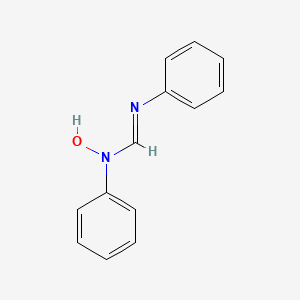
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
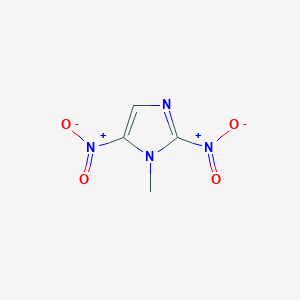
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
